molecular formula C7H11NO3 B020224 Methyl 2-oxopiperidine-3-carboxylate CAS No. 106118-94-9

Methyl 2-oxopiperidine-3-carboxylate

Cat. No.: B020224
CAS No.: 106118-94-9
M. Wt: 157.17 g/mol
InChI Key: BLSIWVNWHCXOCL-UHFFFAOYSA-N
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Description

Methyl 2-oxopiperidine-3-carboxylate is an organic compound with the molecular formula C7H11NO3 It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxopiperidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of piperidine with ethyl chloroformate, followed by oxidation. The reaction typically requires a base such as sodium hydroxide and an oxidizing agent like potassium permanganate. The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods. These methods often utilize continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group in the compound can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various ester or amide derivatives, depending on the substituent used.

Scientific Research Applications

Methyl 2-oxopiperidine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the functional groups present. Its effects are mediated through pathways involving the formation of covalent bonds with target molecules, leading to changes in their structure and function.

Comparison with Similar Compounds

Methyl 2-oxopiperidine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-oxopiperidine-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    Piperidine-3-carboxylic acid: Lacks the oxo group, leading to different reactivity and applications.

    2-oxo-3-piperidinecarboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.

Properties

IUPAC Name

methyl 2-oxopiperidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h5H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSIWVNWHCXOCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20398370
Record name methyl 2-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106118-94-9
Record name methyl 2-oxopiperidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20398370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main synthetic route for producing Ethyl 5-acetyl-1-R-4-aryl-6-hydroxy-6-methyl-2-oxopiperidine-3-carboxylates?

A1: The primary method involves a heterocyclization reaction. [] This reaction utilizes two key starting materials: ethoxycarbonyl-acetamides and arylidene acetylacetones. [] These compounds undergo a condensation and cyclization process to yield the desired Ethyl 5-acetyl-1-R-4-aryl-6-hydroxy-6-methyl-2-oxopiperidine-3-carboxylate structure. []

Q2: Is there any spectroscopic data available to confirm the structure of these compounds?

A2: While the provided research abstract [] mentions the synthesis of Ethyl 5-acetyl-1-R-4-aryl-6-hydroxy-6-methyl-2-oxopiperidine-3-carboxylates, it doesn't delve into the specific spectroscopic data. Further investigation into the full research paper might reveal details regarding characterization techniques employed, such as NMR, IR, or Mass Spectrometry, which would confirm the structure.

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